Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- is a chemical compound that has been widely studied for its potential use in scientific research. It is a nitrophenyl-substituted benzo(b)thiophene derivative that has been shown to have various biological and biochemical effects. In
Wirkmechanismus
The mechanism of action of benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial growth.
Biochemische Und Physiologische Effekte
Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it inhibits the growth of various bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of benzo(b)thiophen-3-amine, 2-nitro-N-phenyl-. One direction is to further investigate its potential use as an anticancer agent and its mechanism of action in inducing apoptosis in cancer cells. Another direction is to explore its potential use as an anti-inflammatory agent and its effects on various signaling pathways involved in inflammation. Additionally, further studies are needed to determine its potential use as an antimicrobial agent and to investigate its toxicity and potential side effects.
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial properties, as it inhibits the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
10133-37-6 |
---|---|
Produktname |
Benzo(b)thiophen-3-amine, 2-nitro-N-phenyl- |
Molekularformel |
C14H10N2O2S |
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-nitro-N-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H10N2O2S/c17-16(18)14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-14/h1-9,15H |
InChI-Schlüssel |
ZQHXXAOMTMKWSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Andere CAS-Nummern |
10133-37-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.